molecular formula C11H19NO2 B13315672 1-(Azocan-2-yl)butane-2,3-dione

1-(Azocan-2-yl)butane-2,3-dione

Cat. No.: B13315672
M. Wt: 197.27 g/mol
InChI Key: QUZIBXQODQYAAE-UHFFFAOYSA-N
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Description

1-(Azocan-2-yl)butane-2,3-dione is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.27 g/mol . The structure features an eight-membered azocane ring linked to a butane-2,3-dione moiety. Butane-2,3-dione, more commonly known as diacetyl, is a vicinal diketone recognized for its distinct properties and is a subject of study in various biochemical and synthetic applications . Compounds containing diketone functional groups are often explored in medicinal chemistry and drug discovery for their potential as key intermediates or scaffolds. For instance, related structures like pyrrolidine-2,3-diones are investigated for their biological activities . Similarly, nitrogen-containing heterocycles, such as the azetidine scaffolds found in advanced research, are prized for their use as bioisosteres to improve the pharmacological properties of drug candidates . This combination of an azocane ring with a diketone functionality makes 1-(Azocan-2-yl)butane-2,3-dione a molecule of potential interest for further chemical exploration and development in research settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-(azocan-2-yl)butane-2,3-dione

InChI

InChI=1S/C11H19NO2/c1-9(13)11(14)8-10-6-4-2-3-5-7-12-10/h10,12H,2-8H2,1H3

InChI Key

QUZIBXQODQYAAE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=O)CC1CCCCCCN1

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Azocan-2-yl)butane-2,3-dione involves several steps. One common method includes the reaction of azocane with butane-2,3-dione under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

1-(Azocan-2-yl)butane-2,3-dione undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural and Tautomeric Behavior

Key Analogs :

  • 1-(Pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione: DFT studies reveal that α-diketones with aromatic substituents (e.g., pyridinyl, quinolinyl) favor enolimine and enaminone tautomers over the diketone form in vacuum. For example, the enaminone tautomer (EEa) dominates in polar solvents like DMSO (84% contribution), while the dienol form (OEa) is prevalent in vacuum .
  • Butane-2,3-dione (Diacetyl) : The parent α-diketone lacks substituent-induced tautomerism but is metabolically active in biological systems .

The 8-membered ring may also participate in intramolecular hydrogen bonding, altering tautomeric equilibria. For instance, polar solvents (e.g., DMSO) stabilize enaminone forms in analogs , and similar solvent effects are expected for the azocan derivative, though steric factors may reduce solvent accessibility.

Reactivity with Nucleophiles

Key Analogs :

  • Butane-2,3-dione with Amines/Ammonia : Reacts with aqueous ammonia under basic conditions to form ammonium salts (e.g., compound 5c in ) or six-membered heterocycles .
  • 1-(Pyridin-2-yl) Derivatives : Reactivity is influenced by electron-withdrawing substituents, which activate the diketone for nucleophilic attack.

Comparison :
The azocan group, being a secondary amine-containing macrocycle, may act as an internal base, facilitating self-condensation or altering reaction pathways with external nucleophiles. For example, the steric bulk of azocan could hinder six-membered ring formation (observed in butane-2,3-dione derivatives ) and favor alternative products.

Solvent and Stability Effects

Key Findings :

  • Polar solvents (e.g., DMSO) stabilize enaminone tautomers in 1-(pyridin-2-yl) derivatives due to solute-solvent hydrogen bonding .
  • Thermal stability of butane-2,3-dione derivatives is critical for applications in energetic materials, with substituents modulating decomposition temperatures .

Comparison: The azocan substituent’s polarity and hydrogen-bonding capacity may amplify solvent effects, increasing enaminone stability in polar media. However, the macrocycle’s rigidity could enhance thermal stability compared to flexible alkyl or aromatic substituents.

Biological Activity

1-(Azocan-2-yl)butane-2,3-dione is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

The synthesis of 1-(Azocan-2-yl)butane-2,3-dione typically involves the reaction of appropriate precursors under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 1-(Azocan-2-yl)butane-2,3-dione against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Salmonella typhimurium64 µg/mL

The results indicate that 1-(Azocan-2-yl)butane-2,3-dione exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in a dose-dependent manner.

Cell Line IC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

These findings suggest that 1-(Azocan-2-yl)butane-2,3-dione may act as a promising candidate for further development in cancer therapy.

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using human peripheral blood mononuclear cells (PBMCs). The compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

Cytokine Concentration (µM) Cytokine Production (% Inhibition)
IL-61060
TNF-α1055

The results indicate that at a concentration of 10 µM, the compound effectively inhibits inflammatory responses, highlighting its potential as an anti-inflammatory agent.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of 1-(Azocan-2-yl)butane-2,3-dione against multi-drug resistant bacterial strains showed promising results. The compound was able to inhibit growth in strains that were resistant to conventional antibiotics.
  • Case Study on Cancer Cell Lines : Research involving MCF-7 and HeLa cells demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis as evidenced by flow cytometry analysis. The mechanism was linked to the activation of caspase pathways.

Q & A

Q. How does solvent polarity influence the tautomeric equilibrium of this compound?

  • Methodological Answer : Polar solvents (e.g., DMSO) stabilize enaminone tautomers via hydrogen bonding, whereas non-polar solvents (e.g., chloroform) favor enol-imine forms. Computational studies (DFT/B3LYP) with solvent models (e.g., PCM) predict solvent-dependent tautomer populations .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the relative stability of tautomers in 1-(Azocan-2-yl)butane-2,3-dione?

  • Methodological Answer :
  • Computational Setup : Use B3LYP/6-31G(d,p) for geometry optimization and frequency calculations. Include solvent effects via the Polarizable Continuum Model (PCM) .
  • Key Metrics : Compare Gibbs free energies (ΔG) of tautomers. For example, enaminone tautomers may exhibit lower ΔG in polar solvents due to dipole-dipole interactions .
  • Validation : Cross-validate with experimental NMR data (e.g., chemical shift trends) .

Q. What role does the azocane ring play in modulating the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • Steric Effects : The eight-membered azocane ring introduces conformational flexibility, affecting binding to biological targets (e.g., enzymes). Molecular docking studies can predict interactions with active sites .
  • Electronic Effects : The nitrogen in azocane may participate in hydrogen bonding or charge transfer, altering redox behavior. Cyclic voltammetry can assess electrochemical stability .

Q. How can contradictions between computational predictions and experimental data on tautomer ratios be resolved?

  • Methodological Answer :
  • Error Analysis : Check basis set adequacy (e.g., upgrade to def2-TZVP for improved accuracy) .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to account for solvent dynamics not captured in static DFT calculations .
  • Experimental Calibration : Use variable-temperature NMR to correlate computed populations with observed ratios .

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